molecular formula C17H10F3NO B1452283 4-(2-Trifluoromethylbenzoyl)isoquinoline CAS No. 1187171-58-9

4-(2-Trifluoromethylbenzoyl)isoquinoline

Cat. No. B1452283
CAS RN: 1187171-58-9
M. Wt: 301.26 g/mol
InChI Key: AWUQBROACPOHLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Trifluoromethylbenzoyl)isoquinoline is a chemical compound with the molecular formula C17H10F3NO and a molecular weight of 301.27 g/mol . It is a product intended for research use only.


Molecular Structure Analysis

The InChI code for 4-(2-Trifluoromethylbenzoyl)isoquinoline is 1S/C17H10F3NO/c18-17(19,20)15-8-4-3-7-13(15)16(22)14-10-21-9-11-5-1-2-6-12(11)14/h1-10H .

Scientific Research Applications

Novel Synthesis Techniques

  • Synthetic Methodologies : Isoquinoline derivatives, including those related to 4-(2-Trifluoromethylbenzoyl)isoquinoline, are synthesized using various novel methods. For example, a Cu-catalyzed cascade reaction involving the Ugi postcyclization strategy offers a general and efficient approach to access highly substituted isoquinolone-4-carboxylic acids, highlighting the importance of isoquinoline scaffolds in organic synthesis (Wang et al., 2021).

Optoelectronic Applications

  • Dual Fluorescence : Isoquinoline derivatives exhibit unique dual fluorescence emissions, making them potential candidates for sensors and other optoelectronic applications. The spectroscopic properties of such compounds depend sensitively on the solvent, demonstrating the versatility of isoquinoline-based molecules in material science (Craig et al., 2009).

Analytical Chemistry Applications

  • Analytical Determination : The high-performance liquid chromatography (HPLC) determination of isoquinoline derivatives showcases their relevance in analytical chemistry, particularly for measuring and analyzing contragestive agents. This reflects the broader utility of isoquinoline compounds in pharmaceutical analysis (Wang, 2014).

Chemical Reaction Mechanisms

  • Catalysis and Reaction Mechanisms : Research on isoquinoline synthesis often focuses on understanding the catalytic mechanisms and reaction pathways. For instance, gold(I)-catalyzed intramolecular cycloadditions demonstrate the complexity and efficiency of reactions involving isoquinoline derivatives, contributing to the development of novel synthetic routes (Zhong et al., 2020).

Antitumor Activity

  • Biological Activities : The synthesis of isoquinoline derivatives and their evaluation for antitumor activity highlight the potential therapeutic applications of these compounds. Studies show that certain isoquinoline derivatives exhibit satisfactory in vitro activity against tumor cell lines, suggesting their utility in drug development (Mahmoud et al., 2018).

properties

IUPAC Name

isoquinolin-4-yl-[2-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F3NO/c18-17(19,20)15-8-4-3-7-13(15)16(22)14-10-21-9-11-5-1-2-6-12(11)14/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWUQBROACPOHLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2C(=O)C3=CC=CC=C3C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Trifluoromethylbenzoyl)isoquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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